3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine
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Overview
Description
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a hydrazide with an appropriate ester to form the oxadiazole ring. The methoxymethyl group can be introduced via alkylation reactions. The final step involves the coupling of the oxadiazole intermediate with piperidine under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
- 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
- 3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Uniqueness
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the methoxymethyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-(methoxymethyl)-3-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O2/c1-13-6-8-11-9(12-14-8)7-3-2-4-10-5-7/h7,10H,2-6H2,1H3 |
InChI Key |
JKNOEEYGNFRJNR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NO1)C2CCCNC2 |
Origin of Product |
United States |
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